molecular formula C24H31NO5 B414473 ethyl 4-(2,4-dimethoxyphenyl)-2-ethyl-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate CAS No. 294198-06-4

ethyl 4-(2,4-dimethoxyphenyl)-2-ethyl-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B414473
CAS No.: 294198-06-4
M. Wt: 413.5g/mol
InChI Key: QLHDHCFVMKTWSB-UHFFFAOYSA-N
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Description

ethyl 4-(2,4-dimethoxyphenyl)-2-ethyl-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound belonging to the quinoline family. This compound is characterized by its unique structure, which includes a quinoline core substituted with various functional groups, making it a subject of interest in organic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(2,4-dimethoxyphenyl)-2-ethyl-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method is the Biginelli reaction, which is a multicomponent reaction involving an aldehyde, a β-keto ester, and urea or thiourea under acidic conditions . The reaction conditions often include refluxing in ethanol with a catalyst such as p-toluenesulfonic acid (PTSA).

Industrial Production Methods

Industrial production of this compound may involve optimization of the Biginelli reaction for large-scale synthesis. This includes using continuous flow reactors to maintain consistent reaction conditions and improve yield. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

ethyl 4-(2,4-dimethoxyphenyl)-2-ethyl-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols or amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, R-NH₂) are employed under various conditions.

Major Products

The major products formed from these

Properties

CAS No.

294198-06-4

Molecular Formula

C24H31NO5

Molecular Weight

413.5g/mol

IUPAC Name

ethyl 4-(2,4-dimethoxyphenyl)-2-ethyl-7,7-dimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate

InChI

InChI=1S/C24H31NO5/c1-7-16-22(23(27)30-8-2)20(15-10-9-14(28-5)11-19(15)29-6)21-17(25-16)12-24(3,4)13-18(21)26/h9-11,20,25H,7-8,12-13H2,1-6H3

InChI Key

QLHDHCFVMKTWSB-UHFFFAOYSA-N

SMILES

CCC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=C(C=C(C=C3)OC)OC)C(=O)OCC

Canonical SMILES

CCC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=C(C=C(C=C3)OC)OC)C(=O)OCC

Origin of Product

United States

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